molecular formula C9H12O B1581246 1-(4-Methylphenyl)ethanol CAS No. 536-50-5

1-(4-Methylphenyl)ethanol

Cat. No.: B1581246
CAS No.: 536-50-5
M. Wt: 136.19 g/mol
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an organic compound with the molecular formula C9H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-methylphenyl group. This compound is found in the essential oils of some plants in the ginger family and is used as a flavoring agent .

Scientific Research Applications

Chemical Properties and Production

1-(4-Methylphenyl)ethanol has the molecular formula C9H12OC_9H_{12}O. It is typically produced through various synthetic routes, including the reaction of 4-methylphenol with chlorine in the presence of a Lewis acid catalyst, followed by reduction and oxidation steps to yield the final product .

Key Properties:

  • Molecular Weight: 136.19 g/mol
  • Boiling Point: Approximately 220°C
  • Solubility: Soluble in organic solvents, insoluble in water

Scientific Research Applications

This compound has garnered attention for its diverse applications across multiple scientific fields:

Pharmaceuticals

  • Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and antihistamines. Its structural properties allow for modifications that enhance drug efficacy and reduce side effects .
  • Biological Activity: Studies have shown that it may exhibit antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating infections .

Chemical Industry

  • Fragrance and Flavor Production: The compound is widely used in the fragrance industry due to its pleasant floral aroma. It is incorporated into perfumes, colognes, and food flavorings .
  • Industrial Applications: It acts as a solvent and is utilized in the production of specialty chemicals, adhesives, and coatings due to its stability and reactivity .

Data Table: Applications Overview

Application AreaSpecific UsesNotes
PharmaceuticalsIntermediate for analgesics, antihistaminesEnhances therapeutic efficacy
Fragrance IndustryUsed in perfumes and flavoringsPleasant floral aroma
Industrial ChemicalsSolvent for coatings and adhesivesStable and versatile
Antimicrobial ResearchPotential use in developing antimicrobial agentsOngoing studies needed

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Drug Development

Research on the synthesis of derivatives of this compound has shown promising results in enhancing the pharmacological properties of existing medications. Modifications to its structure have led to compounds with improved efficacy against specific targets within the body .

Future Research Directions

Future investigations could focus on:

  • Pharmacological Studies: Further exploration of its effects on the central nervous system could reveal new therapeutic uses.
  • Environmental Impact Assessments: Understanding degradation pathways and eco-toxicity will be crucial for assessing safety and sustainability.
  • Synthesis Optimization: Developing more efficient synthesis methods could lower production costs and improve yield .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethanol involves its interaction with various molecular targets and pathways:

Biological Activity

1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol or p-tolylethanol, is an organic compound with the molecular formula C9H12O. It has garnered attention in the scientific community due to its diverse biological activities and potential applications in various fields.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) attached to a secondary carbon, which is also bonded to a para-methylphenyl group. This aromatic compound exhibits unique physical properties influenced by its structure, including solubility and reactivity.

PropertyValue
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Boiling Point204 °C
Solubility in WaterModerate

Sources and Occurrence

This compound is found naturally in trace amounts in the essential oils of some plants from the Zingiberaceae family (ginger family) and has been identified in tobacco (Nicotiana tabacum) as well. Its biological function within these plants remains largely unexplored, prompting further investigation into its potential activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various microorganisms, showing efficacy that suggests potential applications as a natural preservative or antimicrobial agent in food products.

Interaction with Biological Molecules

Studies have explored the interactions of this compound with proteins, particularly focusing on its ability to form adducts with reactive quinones. This interaction may influence cellular processes and could be relevant for understanding mechanisms of toxicity or metabolic pathways.

Flavoring Agent

Due to its pleasant aroma, this compound is investigated for use as a flavoring agent in food products. Its sensory properties make it an attractive candidate for enhancing flavors in various culinary applications.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it could be a viable candidate for natural antimicrobial agents.

Enzymatic Interactions

Another significant area of research involves the enzymatic interactions of this compound. Studies have shown that it can act as a substrate for certain enzymes, suggesting roles in metabolic pathways that could be harnessed for biotechnological applications .

Safety Profile and Toxicity

While the compound shows promise for various applications, its safety profile must be assessed comprehensively. Preliminary studies suggest low toxicity; however, further investigations are necessary to establish safe usage levels in consumer products .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)ethanol, and how do reaction conditions influence yield?

this compound is synthesized via:

  • Grignard reaction : Reacting 4-methylbenzylmagnesium bromide with acetaldehyde, optimized under anhydrous conditions (e.g., THF solvent, 0–5°C) to minimize side reactions .
  • Ketone reduction : Reduction of 1-(4-methylphenyl)ethanone using NaBH₄ or LiAlH₄ in ethanol, with yields >85% under controlled pH (neutral to slightly basic) .
  • Biocatalytic reduction : Enzymatic reduction with Daucus carota cells or Pseudomonas cepacia lipase, achieving enantioselectivity >90% for the (R)-enantiomer .

Key factors : Solvent polarity, temperature, and catalyst loading significantly impact yield. For Grignard, excess organometallic reagent improves efficiency .

Q. How can researchers determine the solubility and stability of this compound in experimental setups?

  • Solubility : Use the shake-flask method with HPLC analysis. The compound is sparingly soluble in water (≤0.1 mg/mL) but miscible with ethanol, DMSO, and dichloromethane .
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation occurs under strong acidic/basic conditions (pH <3 or >10) via oxidation to 1-(4-methylphenyl)ethanone .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Recrystallization : Use ethanol or hexane/ethyl acetate mixtures (3:1) to remove unreacted ketone or Grignard byproducts .
  • Chromatography : Silica gel column chromatography with hexane:ethyl acetate (4:1) eluent resolves enantiomers or diastereomers .
  • Distillation : Vacuum distillation (bp 110–115°C at 15 mmHg) for high-purity isolation .

Advanced Questions

Q. How do electronic effects influence the reactivity of this compound in catalytic β-alkylation?

The electron-donating methyl group on the phenyl ring enhances nucleophilicity at the β-carbon, facilitating iridium-catalyzed β-alkylation with benzyl alcohol. Selectivity (>95%) is achieved using [Ir(cod)Cl]₂ with N-heterocyclic carbene ligands under base-free conditions . Key insight : Electron-withdrawing substituents (e.g., Br) reduce reactivity by destabilizing the transition state .

Q. What analytical methods validate the stereochemical purity of (R)-1-(4-Methylphenyl)ethanol?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min for (R), 14.1 min for (S)) .
  • NMR spectroscopy : NOE correlations and chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers via splitting of hydroxyl or methyl signals .

Q. How can computational modeling predict the environmental fate of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model degradation pathways:

  • Oxidation : Activation energy (~25 kcal/mol) for hydroxyl radical-mediated oxidation to 4-methylbenzoic acid .
  • Hydrolysis : Predicted half-life >1 year in neutral water, indicating low environmental persistence .

Q. What role does this compound play in asymmetric catalysis and ligand design?

The compound serves as a chiral auxiliary in palladacycle-catalyzed N-alkylation. For example, pyrazole-based palladacycles derived from (R)-1-(4-Methylphenyl)ethanol show 98% selectivity in amine alkylation at 130°C . Mechanism : The methyl group stabilizes the palladium intermediate via steric shielding .

Q. How do reaction kinetics differ between enzymatic and chemical reduction of 1-(4-methylphenyl)ethanone?

Parameter Chemical (NaBH₄) Enzymatic (D. carota)
Rate constant (k)0.15 min⁻¹0.08 min⁻¹
Enantiomeric excess<5%>90% (R)
Activation energy45 kJ/mol30 kJ/mol

Enzymatic reduction offers superior stereocontrol but slower kinetics due to substrate diffusion limitations .

Q. What are the challenges in scaling up biocatalytic synthesis of this compound?

  • Substrate inhibition : High ketone concentrations (>100 mM) reduce enzyme activity by 40% .
  • Product isolation : Emulsification in biphasic systems (water/MTBE) complicates phase separation .
  • Thermal stability : Lipase activity drops by 50% after 5 cycles at 40°C .

Solutions : Immobilize enzymes on silica nanoparticles or use fed-batch reactors to maintain substrate levels .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

Hirshfeld analysis of co-crystals (e.g., with ethanol hemisolvate) reveals:

  • O–H···O interactions : 23% contribution from hydrogen bonds between hydroxyl and sulfonyl groups .
  • C–H···π contacts : 18% from methyl-phenyl interactions, stabilizing the lattice .

This guides polymorph screening for improved crystallinity in pharmaceutical intermediates .

Properties

IUPAC Name

1-(4-methylphenyl)ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID00862145
Record name Benzenemethanol, .alpha.,4-dimethyl-
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Molecular Weight

136.19 g/mol
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Physical Description

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour
Record name p,alpha-Dimethylbenzyl alcohol
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name p,alpha-Dimethylbenzyl alcohol
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Density

0.980-0.990
Record name p,alpha-Dimethylbenzyl alcohol
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CAS No.

536-50-5, 5788-09-0
Record name 1-(4-Methylphenyl)ethanol
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Record name 1-(4-Methylphenyl)ethanol
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Record name p,α-dimethylbenzyl alcohol
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Record name 1-P-TOLYLETHANOL
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Record name (±)-1-(4-Methylphenyl)ethanol
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in ether (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 40° C. After the mixture was cooled to room temperature, p-methylacetophenone (0.8 mmol), ether (2 mL) and a solution of potassium ethoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-methylphenyl)ethanol was obtained and the ee value (ee=99.3%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Methylphenyl)ethanol
1-(4-Methylphenyl)ethanol
1-(4-Methylphenyl)ethanol
1-(4-Methylphenyl)ethanol
1-(4-Methylphenyl)ethanol
1-(4-Methylphenyl)ethanol

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